molecular formula C13H14N2O3 B14886087 Ethyl (1h-indole-2-carbonyl)glycinate

Ethyl (1h-indole-2-carbonyl)glycinate

Cat. No.: B14886087
M. Wt: 246.26 g/mol
InChI Key: LIWMFSFWZCWURJ-UHFFFAOYSA-N
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Description

Ethyl (1h-indole-2-carbonyl)glycinate is a compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research in medicinal chemistry.

Preparation Methods

The synthesis of Ethyl (1h-indole-2-carbonyl)glycinate typically involves the reaction of indole-2-carboxylic acid with ethyl glycinate. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl (1h-indole-2-carbonyl)glycinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl (1h-indole-2-carbonyl)glycinate involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Ethyl (1h-indole-2-carbonyl)glycinate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A well-known psychedelic compound.

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 2-(1H-indole-2-carbonylamino)acetate

InChI

InChI=1S/C13H14N2O3/c1-2-18-12(16)8-14-13(17)11-7-9-5-3-4-6-10(9)15-11/h3-7,15H,2,8H2,1H3,(H,14,17)

InChI Key

LIWMFSFWZCWURJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC2=CC=CC=C2N1

Origin of Product

United States

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